molecular formula C23H19N5O2 B3814023 2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol

2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol

Cat. No.: B3814023
M. Wt: 397.4 g/mol
InChI Key: BVEIZENEUIHLKP-UHFFFAOYSA-N
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Description

2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol is a complex organic compound that features multiple heterocyclic rings, including imidazole, pyrazole, and furan. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Properties

IUPAC Name

2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-19(17-7-4-11-24-13-17)14-28-15-25-22(16-5-2-1-3-6-16)23(28)21-9-8-20(30-21)18-10-12-26-27-18/h1-13,15,19,29H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEIZENEUIHLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(C3=CN=CC=C3)O)C4=CC=C(O4)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific reaction conditions. For instance, the imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol involves its interaction with various molecular targets. The imidazole ring, for instance, can bind to metal ions and enzymes, affecting their activity. The pyrazole and furan rings may interact with biological receptors, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules like:

2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol stands out due to its unique combination of these heterocyclic rings, offering a diverse range of chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol
Reactant of Route 2
2-[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]-1-pyridin-3-ylethanol

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